ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chromene backbone, which is a common structural motif in many biologically active molecules. The presence of various functional groups, such as the chlorophenyl and phenylethyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and an appropriate catalyst, such as aluminum chloride.
Chlorophenyl Substitution: The chlorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate formed in the previous step.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acid, ethanol
Scientific Research Applications
Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular replication processes.
Comparison with Similar Compounds
Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Coumarins: Similar chromene-based compounds with diverse biological activities.
Flavonoids: Naturally occurring compounds with a chromene core, known for their antioxidant properties.
Benzopyrans: Compounds with a similar structural motif, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClO5 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H21ClO5/c1-2-31-25(29)23-22(19-10-6-7-11-20(19)32-26(23)30)21(16-8-4-3-5-9-16)24(28)17-12-14-18(27)15-13-17/h3-15,21-23H,2H2,1H3 |
InChI Key |
HCCASHTVIJTISL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=CC=CC=C2OC1=O)C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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